![molecular formula C35H38Cl2N8O5 B562321 Hydroxy Itraconazole-d5 CAS No. 1217524-77-0](/img/structure/B562321.png)
Hydroxy Itraconazole-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxy Itraconazole-d5 is a derivative of Itraconazole, a synthetic broad-spectrum triazole antifungal agent . It has a molecular formula of C35 D5 H33 Cl2 N8 O5 and a molecular weight of 726.66 . It is a stable isotope labelled metabolite .
Molecular Structure Analysis
The molecular structure of Hydroxy Itraconazole-d5 is complex, with multiple rings and functional groups . It includes elements such as carbon, hydrogen, chlorine, nitrogen, and oxygen .Aplicaciones Científicas De Investigación
Pharmacokinetics and Pharmacodynamics : Itraconazole, a triazole antifungal agent, is well-tolerated and highly efficacious, with its main metabolite, hydroxy-itraconazole, also having considerable antifungal activity. New formulations have improved its solubility, leading to enhanced absorption and bioavailability, making it ideal for treating systemic fungal infections in diverse patient populations (Willems, van der Geest, & de Beule, 2001).
Effect on Other Medications : Itraconazole is a potent inhibitor of CYP3A4 and can increase the serum concentrations of certain medications, such as atorvastatin, a cholesterol-lowering drug, by interfering with its metabolism (Kantola, Kivistö, & Neuvonen, 1998).
Variable Absorption and Concentration : The original capsule formulation of itraconazole can lead to variability in absorption and plasma concentration, which is critical for treating serious systemic fungal infections. This variability necessitated the development of alternative formulations for broader application (de Beule & van Gestel, 2001).
Metabolism and Therapeutic Activity : Studies have shown that concentrations of hydroxyitraconazole are approximately twice as high as itraconazole over a range of concentrations, contributing importantly to the therapeutic activity attributed to itraconazole (Hostetler et al., 1993).
Pharmacokinetic Profiles in Onychomycosis Treatment : In the treatment of onychomycosis, a fungal infection of the nails, itraconazole and hydroxy-itraconazole show high cure rates and strong affinity for keratin, leading to effective drug concentrations in the affected nails (Kawada, Aragane, & Tezuka, 2004).
Influence of Gender, BMI, and Age on Pharmacokinetics : Gender significantly influences the pharmacokinetics of itraconazole, with men showing higher plasma concentrations than women. This suggests a need for tailored dosing based on gender and other factors (Miljković et al., 2022).
Population Pharmacokinetics in Special Patient Populations : Understanding the population pharmacokinetics of itraconazole and hydroxy-itraconazole in pediatric patients with cystic fibrosis or undergoing bone marrow transplants is crucial for optimizing dosing regimens (Hennig et al., 2006).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2,3,4,4,4-pentadeuterio-3-hydroxybutan-2-yl)-1,2,4-triazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-25,31,46H,13-16,18-20H2,1-2H3/t24?,25?,31-,35-/m0/s1/i2D3,24D,25D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJVOEOJQLKSJU-VVLLWNLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38Cl2N8O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
726.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxy Itraconazole-d5 |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.